1-Ethoxy-4-(2-propoxyethyl)benzene
Description
1-Ethoxy-4-(2-propoxyethyl)benzene is an aromatic ether compound characterized by a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the 1-position and a 2-propoxyethyl chain (–CH₂CH₂OCH₂CH₂CH₃) at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity, solubility in organic solvents, and thermal stability.
Properties
CAS No. |
174461-08-6 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-ethoxy-4-(2-propoxyethyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-3-10-14-11-9-12-5-7-13(8-6-12)15-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
CBNFKSDFSGPSID-UHFFFAOYSA-N |
SMILES |
CCCOCCC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCOCCC1=CC=C(C=C1)OCC |
Synonyms |
Benzene, 1-ethoxy-4-(2-propoxyethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Ethoxy-4-(2-propoxyethyl)benzene with structurally related ethoxy- and alkoxy-substituted benzene derivatives, focusing on molecular features, synthesis, and properties.
Table 1: Structural and Molecular Comparison
*Similarity scores (0–1) based on structural alignment with 1-Ethoxy-4-(2-propoxyethyl)benzene, where 1 = identical .
Key Comparisons
Substituent Effects on Polarity and Solubility
- Ethynyl vs. Propoxyethyl Groups : Ethynyl (–C≡C–) substituents (e.g., in 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene) introduce rigidity and reduce solubility in polar solvents compared to the flexible propoxyethyl chain in the target compound .
- Trifluoromethyl (–CF₃) : The electron-withdrawing –CF₃ group (e.g., in 1-Ethoxy-4-(trifluoromethyl)benzene) increases polarity and thermal stability but decreases lipophilicity relative to the propoxyethyl chain .
Synthetic Routes Alkyne Coupling: Ethynyl-substituted analogs (e.g., CAS 116903-46-9) are synthesized via Sonogashira coupling between aryl halides and terminal alkynes, requiring palladium catalysts . Etherification: The propoxyethyl chain in the target compound likely forms via Williamson ether synthesis, involving nucleophilic substitution between 4-bromoethylbenzene and propoxide ions .
Thermal and Electronic Properties
- Ethynyl Derivatives : Exhibit higher melting points (e.g., ~120–150°C) due to planar, conjugated structures, whereas the propoxyethyl chain introduces conformational flexibility, lowering melting points .
- Electron Stimulated Desorption (ESD) : Benzene derivatives with alkoxy substituents show enhanced stability under electron bombardment compared to pure benzene, as electron-donating groups (–OCH₂CH₃) mitigate charge fragmentation .
Applications
- Liquid Crystals : Ethynyl-substituted derivatives (e.g., CAS 39969-29-4) are used in liquid crystal displays (LCDs) due to their anisotropic polarizability .
- Pharmaceutical Intermediates : The propoxyethyl chain’s flexibility may enhance bioavailability in drug design compared to rigid ethynyl analogs .
Research Findings and Data
Table 2: Experimental Data for Selected Analogs
Mechanistic Insights from ESD Studies
Electron-stimulated desorption (ESD) studies on benzene derivatives reveal that alkoxy substituents alter fragmentation pathways:
- Dipole Dissociation (DD) : Dominates in ethoxy-substituted benzene, where charge redistribution stabilizes the parent ion, reducing fragmentation yields at energies >250 eV .
- Anion/Cation Yield Ratios : Ethoxy groups increase anion yields (e.g., C₆H₅O⁻) relative to cations due to enhanced electron attachment at the oxygen atom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
